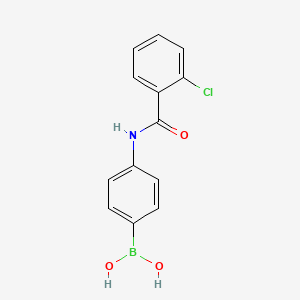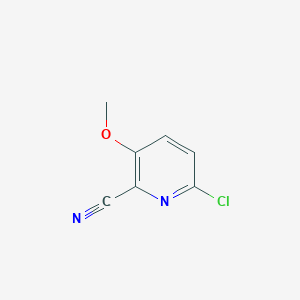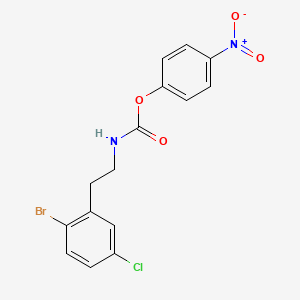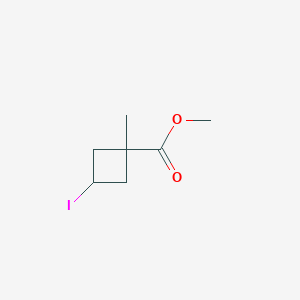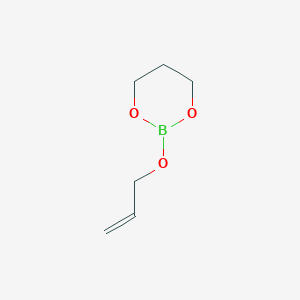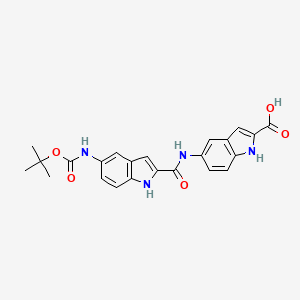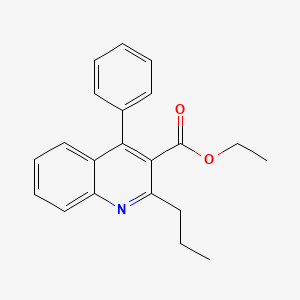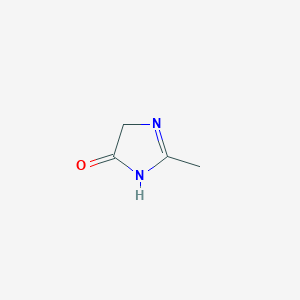
3-Amino-5-chloroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloroisonicotinaldehyde is then subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The amino and chloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-5-chloropyridine-2-carboxylic acid.
Reduction: Formation of 3-amino-5-chloropyridine.
Substitution: Formation of 3-amino-5-methoxyisonicotinaldehyde or 3-amino-5-cyanoisonicotinaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5-bromoisonicotinaldehyde
- 3-Amino-5-fluoroisonicotinaldehyde
- 3-Amino-5-methylisonicotinaldehyde
Comparison: 3-Amino-5-chloroisonicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or fluoro counterparts. Additionally, the chlorine atom’s size and electronegativity influence the compound’s binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1289120-92-8 |
|---|---|
Molekularformel |
C6H5ClN2O |
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
3-amino-5-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
InChI-Schlüssel |
VKVOQLUURJTSEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)


